(5Z)-3-(3-hydroxyphenyl)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-(3-hydroxyphenyl)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines a thiazolidinone ring with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(3-hydroxyphenyl)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with 5-methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde in the presence of a thiazolidinone precursor. The reaction conditions often require a catalyst, such as piperidine, and are carried out under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(3-hydroxyphenyl)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thioxo group can be reduced to a thiol or sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 3-formylphenyl derivatives, while reduction of the thioxo group may produce thiol-substituted thiazolidinones.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, (5Z)-3-(3-hydroxyphenyl)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (5Z)-3-(3-hydroxyphenyl)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Hydrofluoric acid
- N-Acetyl-L-tryptophan
Uniqueness
Compared to similar compounds, (5Z)-3-(3-hydroxyphenyl)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H18N2O3S2 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
(5Z)-3-(3-hydroxyphenyl)-5-[(5-methoxy-1,2-dimethylindol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H18N2O3S2/c1-12-16(17-10-15(26-3)7-8-18(17)22(12)2)11-19-20(25)23(21(27)28-19)13-5-4-6-14(24)9-13/h4-11,24H,1-3H3/b19-11- |
InChI Key |
LZOZRFBPUNXHSQ-ODLFYWEKSA-N |
Isomeric SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)/C=C\3/C(=O)N(C(=S)S3)C4=CC(=CC=C4)O |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C=C3C(=O)N(C(=S)S3)C4=CC(=CC=C4)O |
Origin of Product |
United States |
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